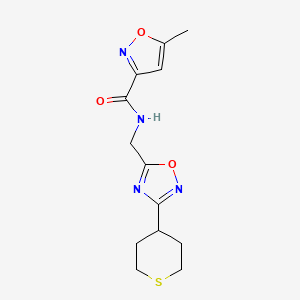
5-methyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-methyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide" is a complex molecule that likely exhibits biological activity due to the presence of multiple heterocyclic structures such as isoxazole, oxadiazole, and thiopyran. These structural motifs are common in compounds with potential pharmacological properties.
Synthesis Analysis
The synthesis of related isoxazole derivatives often involves multi-step reactions starting from various precursors. For instance, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was prepared from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, with subsequent oxidation to give sulfonylmethyl derivatives . Similarly, novel isoxazole-thiazole derivatives were synthesized through a four-step procedure, including isoxazole ring formation and subsequent attachment of carboxamide or thiocarboxamide groups . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been studied using various spectroscopic techniques. For example, vibrational spectral analysis of a related molecule, 5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide, was carried out using FT-IR and FT-Raman spectroscopy, and the structure was computed using density functional methods . This approach could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
Isoxazole compounds can undergo various chemical reactions, including nucleophilic substitutions and cyclocondensations. For instance, isoxazolyl thioureas can react with ethyl bromopyruvate to yield thiazolylidene amines, which can further undergo cyclocondensation to form pyrazolones or oxadiazoles . These reactions highlight the reactivity of the isoxazole ring and its potential to form diverse derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their substituents. The vibrational spectroscopy studies provide insights into the bonding features and stability of the molecule, which are crucial for understanding the reactivity and potential biological activity . Additionally, the non-linear optical behavior and thermodynamic properties of these compounds can be studied to predict their behavior under different conditions .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on the synthesis and structural elucidation of isoxazole derivatives due to their potential therapeutic applications. Studies detail the synthesis of various isoxazole and oxadiazole derivatives, exploring different synthetic pathways and chemical reactions to achieve novel compounds with potential biological activities (Martins et al., 2002). Structural analysis, including the determination of crystal structures, provides insights into the molecular configuration and potential interaction mechanisms of these compounds (Smith et al., 1991).
Biological Activities
Isoxazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from isoxazole compounds have shown promising anti-inflammatory and analgesic activities, suggesting potential applications in the treatment of inflammation-related disorders (Abu‐Hashem et al., 2020). Additionally, isoxazole-3-carboxamide derivatives have been investigated for their ability to direct C-H bond activation, demonstrating synthetic utility in the preparation of non-natural amino acids with potential pharmacological significance (Pasunooti et al., 2015).
Chemical Properties and Applications
The chemical properties of isoxazole derivatives have been exploited in various synthetic applications. For instance, the study of 3-methylisoxazole-5-carboxamides has contributed to the development of new synthetic methodologies and provided a deeper understanding of the reactivity and potential applications of these compounds in medicinal chemistry and material science (Martins et al., 2002). The exploration of isoxazole and oxadiazole rings as bioisosteric replacements for ester and amide functionalities highlights the versatility of these heterocycles in drug design and discovery (Boström et al., 2012).
Mécanisme D'action
Target of action
The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These compounds have diverse targets, including various enzymes and receptors.
Mode of action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to interact with its targets in a specific manner, leading to changes in the target’s function.
Biochemical pathways
Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives can affect a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetics of a compound depend on its specific chemical structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Propriétés
IUPAC Name |
5-methyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-8-6-10(16-19-8)13(18)14-7-11-15-12(17-20-11)9-2-4-21-5-3-9/h6,9H,2-5,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJWJJLXXQFMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)
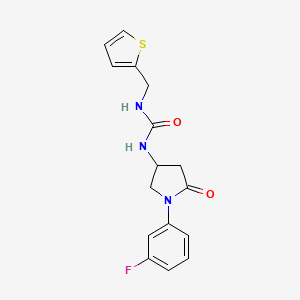
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)


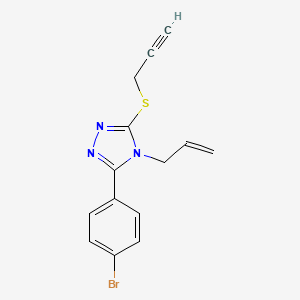
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)
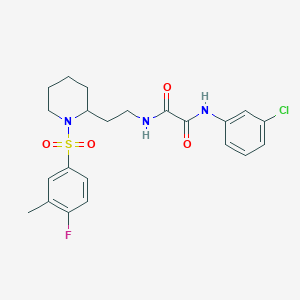
![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)
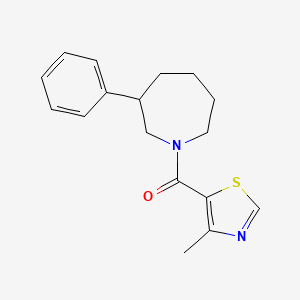
![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)
![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)
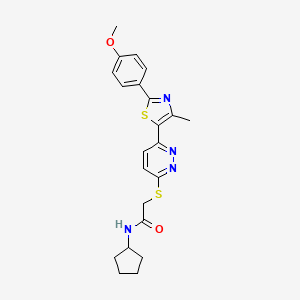
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)